

# The 2-(3-Aminooxetan-3-yl)ethanol Molecule: Structure and Significance

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## Compound of Interest

Compound Name: 2-(3-Aminooxetan-3-yl)ethanol

Cat. No.: B1401564

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**2-(3-Aminooxetan-3-yl)ethanol** is a unique small molecule featuring a strained four-membered oxetane ring, a primary amine, and a primary alcohol. This combination of functional groups makes it a polar, versatile building block. The oxetane moiety, in particular, is increasingly utilized as a bioisostere for carbonyl or gem-dimethyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity profiles in drug candidates.<sup>[1]</sup><sup>[2]</sup>

Identifier	Value
IUPAC Name	2-(3-Aminooxetan-3-yl)ethanol
CAS Number	1379812-08-4 <sup>[3]</sup> <sup>[4]</sup>
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO <sub>2</sub>
Molecular Weight	117.15 g/mol
Structure	<div>The image you are requesting does not exist or is no longer available. <a href="#">imgur.com</a></div>

Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach provides the highest level of confidence. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass

spectrometry determines the molecular mass and provides fragmentation data indicative of the structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. For **2-(3-Aminooxetan-3-yl)ethanol**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide a detailed map of the atomic connectivity.

### Predicted $^1\text{H}$ NMR Data (500 MHz, DMSO- $\text{d}_6$ )

The choice of a polar, aprotic solvent like DMSO- $\text{d}_6$  is crucial for solubilizing the molecule and, importantly, for observing the exchangeable protons of the -OH and -NH<sub>2</sub> groups as distinct, albeit often broad, signals.

Assignment	Predicted Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Rationale
H-a (-CH <sub>2</sub> -O, oxetane)	~4.5 - 4.3	Doublet	2H	Protons on carbon adjacent to the oxetane oxygen are highly deshielded. They are diastereotopic and would appear as an AB quartet, but may resolve as a simple doublet if coupling constants are similar.
H-b (-CH <sub>2</sub> -C, oxetane)	~4.3 - 4.1	Doublet	2H	Similar to H-a, these diastereotopic protons are deshielded by the adjacent oxygen.
H-c (-CH <sub>2</sub> -OH)	~3.5	Triplet	2H	Methylene group adjacent to the hydroxyl group. Deshielded by oxygen.
H-d (-OH)	~4.5 (broad)	Singlet	1H	Exchangeable proton; chemical shift is concentration

and temperature-dependent.

Exchangeable protons; typically less deshielded than hydroxyl protons.

H-e (-NH<sub>2</sub>)

~2.0 (broad)

Singlet

2H

H-f (-CH<sub>2</sub>-C)

~1.8

Triplet

2H

Methylene group adjacent to the quaternary carbon of the oxetane.

## Predicted <sup>13</sup>C NMR Data (125 MHz, DMSO-d<sub>6</sub>)

Proton-decoupled <sup>13</sup>C NMR provides a count of unique carbon environments.

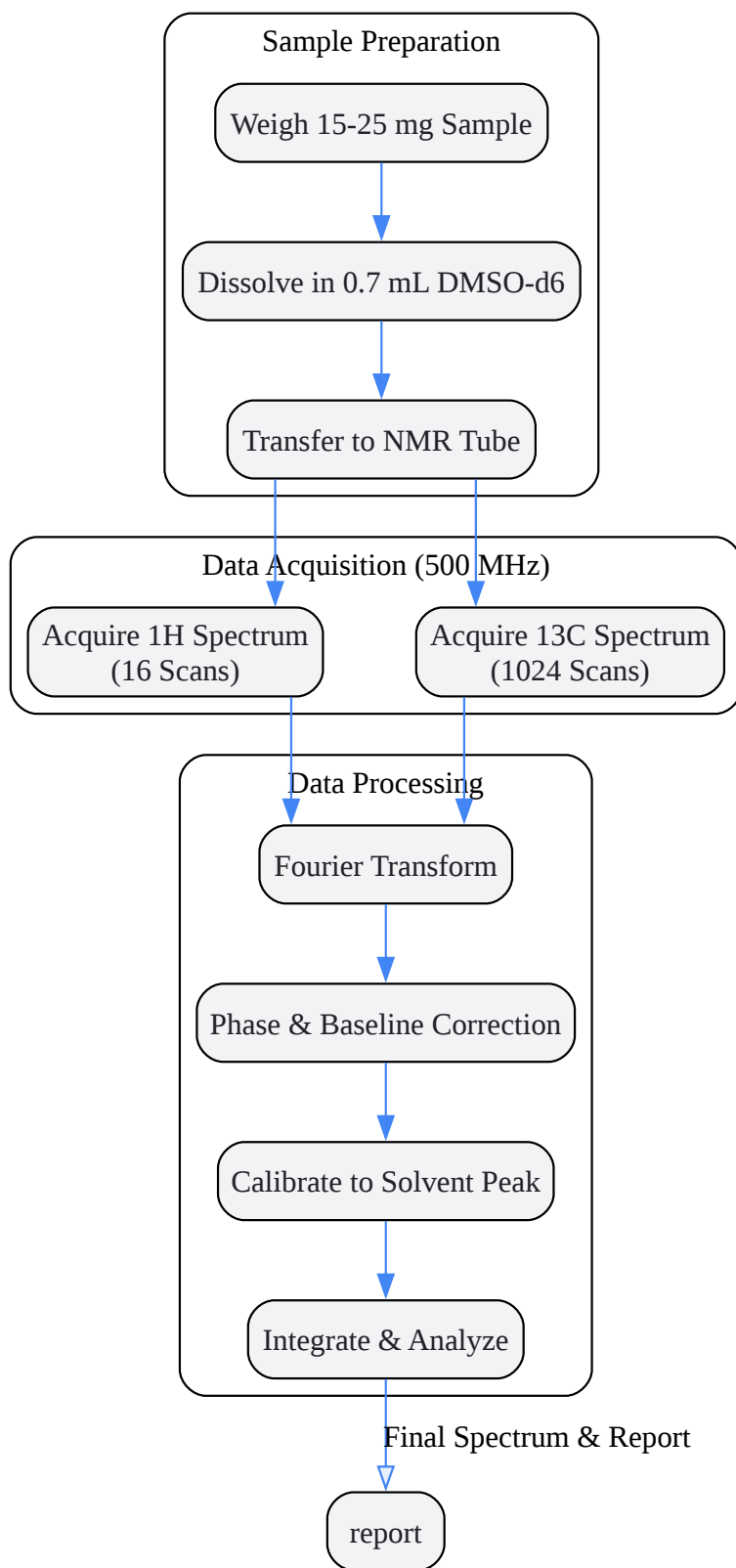
Assignment	Predicted Chemical Shift (δ) ppm	Rationale
C-1 (-CH <sub>2</sub> -O, oxetane)	~80	Carbon directly bonded to the oxetane oxygen is significantly deshielded.
C-2 (-C-NH <sub>2</sub> )	~58	Quaternary carbon bonded to nitrogen and part of the strained ring.
C-3 (-CH <sub>2</sub> -OH)	~60	Carbon bonded to the primary alcohol oxygen.
C-4 (-CH <sub>2</sub> -C)	~40	Carbon of the ethyl side chain adjacent to the quaternary center.

## Experimental Protocol for NMR Acquisition

This protocol ensures high-quality, reproducible data for structural elucidation.

- Sample Preparation:
  - Accurately weigh 15-25 mg of **2-(3-Aminooxetan-3-yl)ethanol** into a clean, dry vial.
  - Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The choice of DMSO-d<sub>6</sub> over CDCl<sub>3</sub> is deliberate to better resolve the exchangeable -OH and -NH<sub>2</sub> protons.
  - Vortex the sample until fully dissolved.
  - Transfer the solution to a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition (500 MHz):
  - Pulse Program: Standard single-pulse (zg30).
  - Number of Scans: 16.
  - Relaxation Delay: 2.0 s.
  - Spectral Width: 16 ppm.
  - Temperature: 298 K.
- <sup>13</sup>C NMR Acquisition (125 MHz):
  - Pulse Program: Proton-decoupled single-pulse with NOE enhancement (zgpg30).
  - Number of Scans: 1024 (or more, as needed for signal-to-noise).
  - Relaxation Delay: 2.0 s.
  - Spectral Width: 240 ppm.
  - Temperature: 298 K.
- Data Processing:

- Apply Fourier transform to the Free Induction Decay (FID).
- Perform phase and baseline corrections.
- Calibrate the chemical shift using the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  ~2.50 ppm for <sup>1</sup>H,  $\delta$  ~39.52 ppm for <sup>13</sup>C).
- Integrate <sup>1</sup>H NMR signals and analyze multiplicities for structural insights.



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Workflow for NMR Spectroscopic Analysis.

## Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy is ideal for rapidly confirming the presence of the key functional groups (-OH, -NH<sub>2</sub>, C-O) based on their characteristic vibrational frequencies.

## Predicted Infrared (IR) Absorption Data

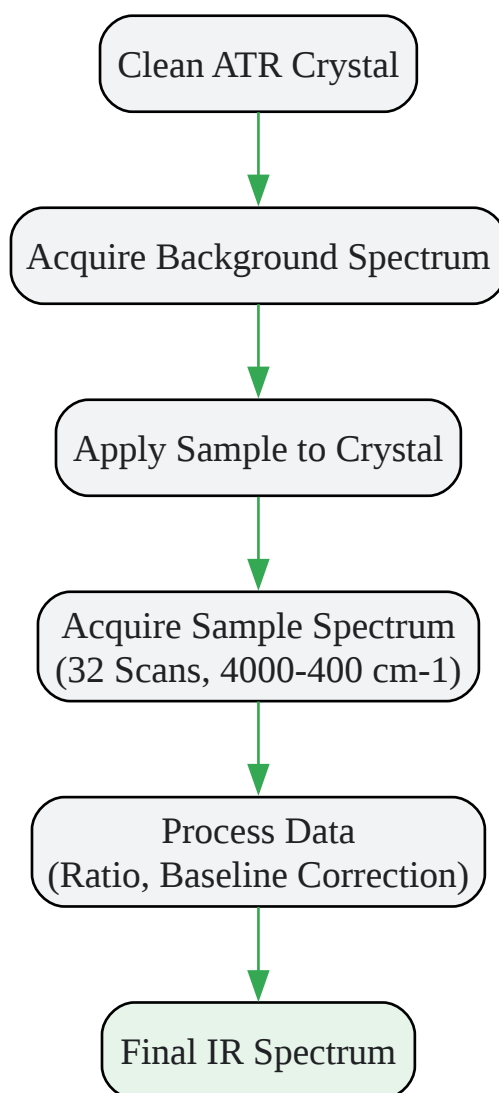


Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Rationale
3400 - 3200	Strong, Broad	O-H Stretch (Alcohol)	The broadness is a hallmark of intermolecular hydrogen bonding, a defining feature of alcohols. <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
3350 & 3280	Medium, Sharp (two peaks)	N-H Asymmetric & Symmetric Stretch (Primary Amine)	The presence of two distinct, sharp peaks in this region is a definitive indicator of a primary (-NH <sub>2</sub> ) amine. <a href="#">[5]</a> <a href="#">[8]</a>
2960 - 2850	Medium-Strong	C-H Stretch (Aliphatic)	Characteristic of sp <sup>3</sup> hybridized C-H bonds in the molecule's backbone. <a href="#">[5]</a>
~1600	Medium	N-H Bend (Scissoring)	This bending vibration is characteristic of primary amines. <a href="#">[6]</a> <a href="#">[8]</a>
~1250 - 1020	Strong	C-O Stretch (Alcohol) & C-N Stretch (Amine)	A strong band in this region is expected for the C-O bond of the primary alcohol. <a href="#">[7]</a> The C-N stretch of the aliphatic amine also appears here and may overlap. <a href="#">[6]</a> <a href="#">[8]</a>
~980	Medium-Strong	C-O-C Stretch (Oxetane Ring)	The strained cyclic ether has a characteristic C-O-C stretching frequency.

## Experimental Protocol for FTIR-ATR Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

- Instrument Preparation:
  - Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a soft tissue dampened with isopropanol and allow to dry completely.
- Background Acquisition:
  - Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract atmospheric ( $\text{H}_2\text{O}$ ,  $\text{CO}_2$ ) and instrument-related absorptions.
- Sample Analysis:
  - Place a single drop of neat liquid **2-(3-Aminooxetan-3-yl)ethanol** (or a small amount of solid) directly onto the center of the ATR crystal.
  - Apply pressure with the ATR anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Scan Range: 4000 - 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 32 (co-added to improve signal-to-noise ratio).
- Data Processing:
  - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Perform baseline correction if necessary.
  - Use peak-picking tools to identify the wavenumbers of key absorption bands.



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Workflow for FTIR-ATR Spectroscopic Analysis.

## Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern upon ionization. The presence of nitrogen means the molecule will adhere to the "Nitrogen Rule," expecting an odd nominal molecular weight (117), which is a key diagnostic feature.[9]

## Predicted Mass Spectrum and Fragmentation

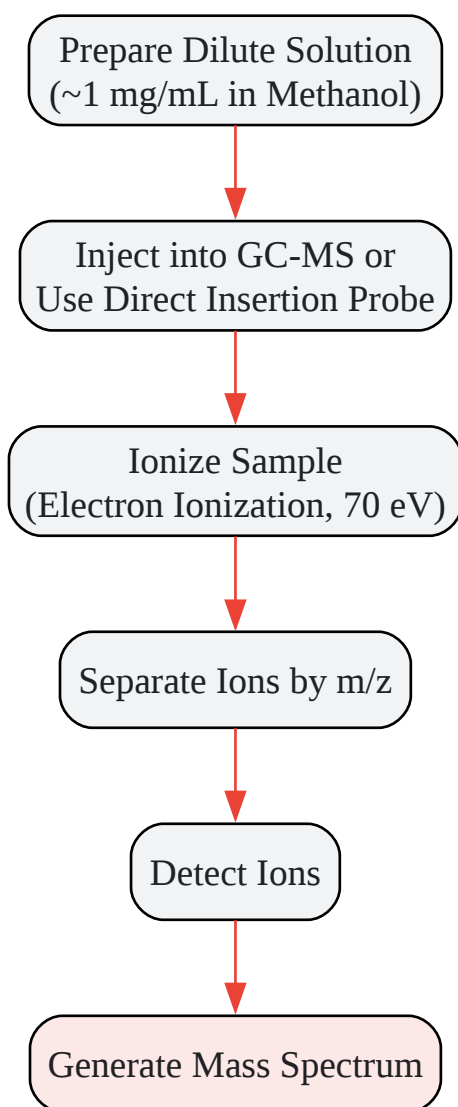
Using Electron Ionization (EI), the molecular ion ( $M^{+\cdot}$ ) is expected at  $m/z = 117$ . Key fragmentation pathways would likely involve alpha-cleavage, which is a dominant process for both amines and alcohols.

Predicted m/z	Proposed Fragment Identity	Fragmentation Pathway
117	$[C_5H_{11}NO_2]^{+\cdot}$	Molecular Ion ( $M^{+\cdot}$ )
87	$[M - CH_2OH]^+$	Alpha-cleavage with loss of the hydroxymethyl radical.
86	$[M - CH_2NH_2]^+$	Cleavage of the C-C bond adjacent to the amine, with rearrangement.
71	$[C_4H_7O]^+$	Ring-opening of the oxetane followed by loss of the aminoethanol side chain. Fragmentation of cyclic ethers is a common pathway. <a href="#">[10]</a> <a href="#">[11]</a>
57	$[C_3H_5O]^+$	Further fragmentation of the oxetane ring.
30	$[CH_2NH_2]^+$	Alpha-cleavage with loss of the largest radical, a very common pathway for primary amines, often resulting in the base peak. <a href="#">[9]</a>

## Experimental Protocol for MS Acquisition (EI)

- Sample Preparation:
  - Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- Instrumentation:

- Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile compounds or a direct insertion probe.
- Data Acquisition (EI Mode):
  - Ionization Energy: 70 eV (standard).
  - Mass Range: m/z 25 - 200.
  - Source Temperature: ~230 °C.
  - Scan Speed: 1 scan/second.
- Data Analysis:
  - Identify the molecular ion peak ( $M^{+}$ ).
  - Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure and fragmentation rules for amines, alcohols, and cyclic ethers.[\[9\]](#)[\[10\]](#)[\[12\]](#)



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Workflow for Mass Spectrometry (EI) Analysis.

## Conclusion

The structural elucidation of **2-(3-Aminooxetan-3-yl)ethanol** can be confidently achieved through a coordinated application of NMR, IR, and MS techniques. The predicted spectroscopic data provides a clear roadmap for confirmation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR will define the precise carbon-hydrogen framework, FTIR will provide rapid verification of the essential primary amine and primary alcohol functionalities, and MS will confirm the molecular weight and reveal characteristic fragmentation patterns. The protocols detailed in this guide represent a robust

methodology for obtaining high-fidelity data, empowering researchers to verify the synthesis and purity of this valuable chemical building block.

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